

An In-depth Technical Guide to the Chemical Properties of ATP Dipotassium Salt

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Compound of Interest

Compound Name: ATP dipotassium

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties of Adenosine 5'-triphosphate (ATP) dipotassium salt, a pivotal molecule in cellular energy transfer and signaling. The information presented herein is intended to support research, development, and quality control activities involving this essential biochemical.

Physicochemical Properties

ATP dipotassium salt is a white to off-white crystalline powder. It is the dipotassium salt of a multifunctional nucleotide composed of an adenine base, a ribose sugar, and a triphosphate group.

Table 1: General Physicochemical Properties of ATP Dipotassium Salt

Property	Value	Reference
Chemical Formula	C ₁₀ H ₁₄ K ₂ N ₅ O ₁₃ P ₃	[1]
Molecular Weight	583.36 g/mol (anhydrous basis)	[1]
CAS Number	42373-41-1	[1]
Appearance	White to off-white crystalline powder	
pKa Values	~4.0 (amino group), ~6.5 (secondary phosphate)	[2]

Solubility

ATP dipotassium salt exhibits high solubility in aqueous solutions, a critical feature for its biological functions and for its use in various experimental settings. Its solubility in organic solvents is generally limited.

Table 2: Solubility of ATP Dipotassium Salt

Solvent	Solubility	Temperature (°C)	Reference
Water	50 mg/mL	Not Specified	[3]
Water	110 mg/mL	25	[4]
Ethanol	<1 mg/mL	25	[4]
DMSO	<1 mg/mL	25	[4]
DMF	Sparingly soluble	Not Specified	[4]
PBS (pH 7.2)	~10 mg/mL	Not Specified	[4]

Stability

The stability of **ATP dipotassium** salt is highly dependent on pH and temperature. The triphosphate chain is susceptible to hydrolysis, leading to the formation of Adenosine 5'-

diphosphate (ADP) and inorganic phosphate, and subsequently to Adenosine 5'-monophosphate (AMP).

- **pH Stability:** ATP is most stable in aqueous solutions between pH 6.8 and 7.4.[5] At more extreme acidic or alkaline pH levels, it undergoes rapid hydrolysis.[5]
- **Thermal Stability:** As a solid, **ATP dipotassium** salt is relatively stable when stored at -20°C. [3] In aqueous solutions, its stability decreases with increasing temperature. For instance, at 120°C, the half-life of ATP is only a few minutes.[6]
- **Hygroscopicity:** **ATP dipotassium** salt is hygroscopic and should be stored in a dry environment to prevent moisture absorption, which can lead to degradation.

Table 3: Hydrolysis Rate Constants of ATP at Various Temperatures and pH

Temperature (°C)	pH	Rate Constant (s ⁻¹)	Half-life	Reference
120	3	4.34 x 10 ⁻³	~2.7 minutes	[6]
120	7	2.91 x 10 ⁻³	~4.0 minutes	[6]
100	7	Not explicitly stated, but lower than at 120°C	[6]	
80	7	Not explicitly stated, but lower than at 100°C	[6]	

Spectroscopic Properties

Spectroscopic analysis is essential for the identification and quantification of **ATP dipotassium** salt.

UV-Visible Spectroscopy

ATP exhibits a characteristic maximum absorbance in the ultraviolet region due to the adenine ring.

Table 4: UV-Visible Absorption Data for ATP

Wavelength (λ_{max})	Molar Extinction Coefficient (ϵ)	Solvent/Conditions	Reference
259 nm	15,400 M ⁻¹ cm ⁻¹	100 mM phosphate buffer, pH 7.0	[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the ATP molecule. Chemical shifts are sensitive to the local chemical environment, including pH and the presence of metal ions.

Table 5: Representative NMR Chemical Shifts (δ) for ATP

Nucleus	Atom	Chemical Shift (ppm)	Conditions	Reference
¹ H	H2 (Adenine)	~8.12	D ₂ O, pH 7.4	[7]
	H8 (Adenine)	~8.49	D ₂ O, pH 7.4	
	H1' (Ribose)	~6.10	D ₂ O, pH 7.4	
¹³ C	C2 (Adenine)	~155.4	D ₂ O, pH 7.4	[7]
	C4 (Adenine)	~121.1	D ₂ O, pH 7.4	
	C5 (Adenine)	~158.0	D ₂ O, pH 7.4	
	C6 (Adenine)	~151.5	D ₂ O, pH 7.4	
	C8 (Adenine)	~142.5	D ₂ O, pH 7.4	
	C1' (Ribose)	~89.5	D ₂ O, pH 7.4	
³¹ P	α-phosphate	~ -11.09	>10 mM Na ⁺ , pH 7.2	[8]
	β-phosphate	~ -21.75	>10 mM Na ⁺ , pH 7.2	
	γ-phosphate	~ -6.30	>10 mM Na ⁺ , pH 7.2	

Note: NMR chemical shifts can vary depending on the specific experimental conditions (e.g., solvent, concentration, temperature, and presence of divalent cations like Mg²⁺).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in ATP.

Table 6: Key FTIR Absorption Bands for ATP

Wavenumber (cm ⁻¹)	Assignment
~3400 - 3200	O-H and N-H stretching vibrations
~1650	C=O stretching and N-H bending vibrations
~1240	P=O asymmetric stretching vibration
~1100 - 900	P-O-P and C-O stretching vibrations

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the shake-flask method for determining the thermodynamic solubility of **ATP dipotassium** salt in an aqueous buffer.

- Preparation of Saturated Solution:
 - Add an excess amount of **ATP dipotassium** salt powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container (e.g., glass vial). The presence of undissolved solid is crucial.
- Equilibration:
 - Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker or magnetic stirrer for a sufficient period to reach equilibrium (typically 24-48 hours).
- Phase Separation:
 - After equilibration, cease agitation and allow the undissolved solid to settle.
 - Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.
 - Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.

- Quantification:
 - Prepare a series of standard solutions of **ATP dipotassium** salt of known concentrations in the same buffer.
 - Dilute the filtered supernatant with the buffer to a concentration within the linear range of the analytical method.
 - Analyze the standard solutions and the diluted sample by a suitable analytical method, such as UV-Vis spectroscopy (measuring absorbance at 259 nm) or High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation:
 - Construct a calibration curve from the data of the standard solutions.
 - Determine the concentration of ATP in the diluted sample from the calibration curve.
 - Calculate the solubility by multiplying the measured concentration by the dilution factor.

Protocol 2: Assessment of Chemical Stability by HPLC

This protocol describes a method to evaluate the stability of **ATP dipotassium** salt in aqueous solution under specific pH and temperature conditions.

- Sample Preparation:
 - Prepare a stock solution of **ATP dipotassium** salt of a known concentration (e.g., 1 mg/mL) in the desired aqueous buffer (e.g., pH 4.0, 7.4, and 9.0).
- Incubation:
 - Aliquot the ATP solution into several sealed vials for each condition to be tested.
 - Incubate the vials at a constant temperature (e.g., 4°C, 25°C, or 40°C).
- Time-Point Analysis:

- At predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one vial from each condition.
- Immediately analyze the sample by a stability-indicating HPLC method. The method should be able to separate ATP from its degradation products (ADP and AMP).
- HPLC Conditions (Example):
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of an aqueous buffer (e.g., 100 mM potassium phosphate, pH 6.5) and an organic modifier (e.g., methanol).
 - Detection: UV at 259 nm.
- Data Analysis:
 - Determine the peak area of ATP at each time point.
 - Calculate the percentage of ATP remaining at each time point relative to the initial time point (t=0).
 - Plot the percentage of remaining ATP versus time to determine the degradation kinetics. The degradation rate constant (k) can be calculated from the slope of the line if the degradation follows first-order kinetics (ln[ATP] vs. time).

Protocol 3: Hygroscopicity Testing

This protocol outlines a method to assess the hygroscopicity of **ATP dipotassium** salt powder. [\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Sample Preparation:
 - Accurately weigh a specific amount of **ATP dipotassium** salt powder (e.g., 10-20 mg) into a pre-weighed, shallow container.
- Drying (Optional, for determining initial moisture content):

- Dry the sample to a constant weight under vacuum at a mild temperature to remove any initial moisture. Record the dry weight.
- Controlled Humidity Exposure:
 - Place the container with the sample in a desiccator or a controlled humidity chamber containing a saturated salt solution to maintain a specific relative humidity (RH) (e.g., a saturated solution of sodium chloride for ~75% RH at 25°C).
- Equilibration and Weighing:
 - Store the sample at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 or 48 hours).
 - After the specified time, remove the container and immediately weigh it.
- Calculation:
 - Calculate the percentage of moisture absorbed using the following formula: % Moisture Absorbed = $[(\text{Final Weight} - \text{Initial Weight}) / \text{Initial Weight}] \times 100$

Signaling Pathways and Experimental Workflows

ATP is a key signaling molecule in the purinergic signaling system, acting through P2 receptors, which are broadly classified into P2X and P2Y receptors.

Purinergic Signaling Overview

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Cellular_Response; GPCR_Signaling -> Cellular_Response; P1_Receptor -> GPCR_Signaling  
[style=dashed];  
  
} dot Caption: Overview of extracellular ATP metabolism and signaling.
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P2Y Receptor Signaling Cascade

P2Y receptors are G-protein coupled receptors (GPCRs) that, upon activation by nucleotides like ATP and ADP, trigger various downstream signaling cascades.

```
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(PKC)", fillcolor="#FBBC05", fontcolor="#202124"]; Downstream [label="Downstream  
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PIP2 -> DAG; IP3 -> ER [label=" Binds to receptor on"]; ER -> Ca_release [label=" Induces"];  
DAG -> PKC [label=" Activates"]; Ca_release -> PKC [label=" Co-activates"]; PKC ->
```

Downstream; Ca_release -> Downstream; } dot Caption: Simplified P2Y (Gq-coupled) receptor signaling pathway.

P2X Receptor Experimental Workflow

Investigating the function of P2X receptors, which are ligand-gated ion channels, often involves electrophysiological techniques.

```
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Record_Current; Record_Current -> Data_Analysis; Data_Analysis -> Conclusion; } dot  
Caption: Experimental workflow for P2X receptor characterization.
```

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